molecular formula C13H11ClN2O4 B15079113 N-(2-Chlorophenyl)-2-nitrobenzamide hydrate CAS No. 308134-37-4

N-(2-Chlorophenyl)-2-nitrobenzamide hydrate

Cat. No.: B15079113
CAS No.: 308134-37-4
M. Wt: 294.69 g/mol
InChI Key: YWDKFZOZTGQJQB-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-nitrobenzamide hydrate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-nitrobenzamide hydrate typically involves the reaction of 2-chlorobenzoic acid with 2-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired benzamide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-2-nitrobenzamide hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Chlorophenyl)-2-nitrobenzamide hydrate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-nitrobenzamide hydrate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorophenyl)-2-nitrobenzamide hydrate is unique due to the specific positioning of the chlorine and nitro groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups can enhance its stability and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

308134-37-4

Molecular Formula

C13H11ClN2O4

Molecular Weight

294.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-nitrobenzamide;hydrate

InChI

InChI=1S/C13H9ClN2O3.H2O/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19;/h1-8H,(H,15,17);1H2

InChI Key

YWDKFZOZTGQJQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-].O

Origin of Product

United States

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